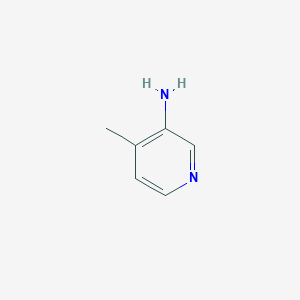

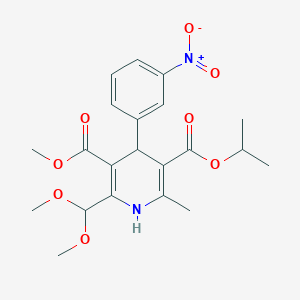

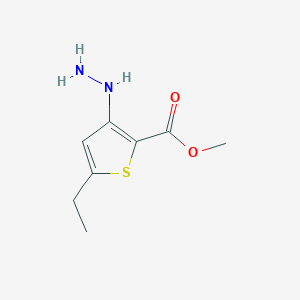

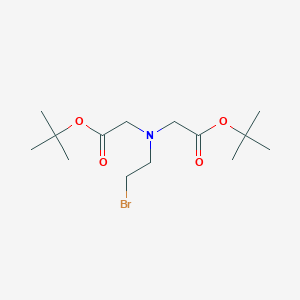

![molecular formula C13H11N3O B017688 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One CAS No. 914918-69-7](/img/structure/B17688.png)

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

概要

説明

グリブライドカリウム塩は、グリベンクラミドカリウム塩としても知られており、スルホニル尿素系化合物であり、主に2型糖尿病の治療に使用されます。これは、膵臓のβ細胞からのインスリン分泌を促進することで作用し、血糖値の制御を助けます。 この化合物は、メトホルミンなどの第一選択薬で管理できない患者にとって特に有用です .

2. 製法

合成経路と反応条件: グリブライドカリウム塩の合成には、グリブライドと水酸化カリウムの反応が含まれます。 グリブライド自体は、5-クロロ-2-メトキシ安息香酸と2-アミノエタノールの反応から中間体を形成し、次にシクロヘキシルイソシアネートとベンゼンスルホニルクロリドと反応させてグリブライドを得る、複数段階のプロセスで合成されます .

工業的生産方法: グリブライドカリウム塩の工業的生産は、通常、グリブライドの大規模合成に続き、カリウム塩の形に変換することによって行われます。 この変換は、グリブライドを適切な溶媒中で化学量論量のKOHと反応させ、続いて結晶化と精製工程を行うことで実現されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of glyburide potassium salt involves the reaction of glyburide with potassium hydroxide. Glyburide itself is synthesized through a multi-step process that includes the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoethanol to form an intermediate, which is then reacted with cyclohexyl isocyanate and benzenesulfonyl chloride to yield glyburide .

Industrial Production Methods: Industrial production of glyburide potassium salt typically involves large-scale synthesis of glyburide followed by its conversion to the potassium salt form. This conversion is achieved by reacting glyburide with a stoichiometric amount of potassium hydroxide in an appropriate solvent, followed by crystallization and purification steps .

化学反応の分析

反応の種類: グリブライドカリウム塩は、以下を含むさまざまな化学反応を起こします。

酸化: グリブライドは、水酸化された代謝産物を形成するために酸化される可能性があります。

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物:

酸化: 水酸化されたグリブライド誘導体。

還元: 還元されたグリブライド誘導体。

4. 科学研究への応用

グリブライドカリウム塩は、科学研究に幅広く応用されています。

化学: スルホニル尿素化学と反応性の研究におけるモデル化合物として使用されます。

生物学: インスリン分泌と膵臓β細胞機能に関する研究に使用されます。

医学: 急性中枢神経系損傷や心臓血管疾患などの他の疾患の治療における可能性について調査されています。

科学的研究の応用

Glyburide potassium salt has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of sulfonylurea chemistry and reactivity.

Biology: Employed in research on insulin secretion and pancreatic beta-cell function.

Medicine: Investigated for its potential in treating other conditions such as acute central nervous system injuries and cardiovascular diseases.

Industry: Utilized in the development of new formulations and drug delivery systems to enhance bioavailability and therapeutic efficacy

作用機序

グリブライドカリウム塩は、膵臓β細胞のATP感受性カリウムチャネル(K_ATP)に結合して阻害することで、その効果を発揮します。この阻害により、これらのチャネルが閉鎖され、細胞膜の脱分極とそれに続く電圧依存性カルシウムチャネルの開口につながります。カルシウムイオンの流入は、インスリン含有顆粒のエクソサイトーシスを引き起こし、インスリン分泌を増加させます。 主な分子標的は、K_ATPチャネルのスルホニル尿素受容体1(SUR1)サブユニットです .

類似の化合物:

グリピジド: 2型糖尿病の治療に使用されるもう1つのスルホニル尿素系薬ですが、グリブライドと比較して作用時間が短くなります。

グリメピリド: 作用時間が長く、低血糖のリスクが低い第3世代のスルホニル尿素系薬です。

グリブライドカリウム塩の独自性: グリブライドカリウム塩は、その高い効力と長い作用時間で特徴付けられます。また、さまざまな賦形剤と安定な複合体を形成する能力も知られており、溶解性とバイオアベイラビリティが向上しています。 さらに、グリブライドは、他のスルホニル尿素系薬では一般的に見られない、特定の条件下で心臓保護効果を示すことが示されています .

類似化合物との比較

Glipizide: Another sulfonylurea used to treat type 2 diabetes, but with a shorter duration of action compared to glyburide.

Glimepiride: A third-generation sulfonylurea with a longer duration of action and a lower risk of hypoglycemia.

Tolbutamide: A first-generation sulfonylurea with a shorter half-life and less potency compared to glyburide.

Uniqueness of Glyburide Potassium Salt: Glyburide potassium salt is unique due to its high potency and long duration of action. It is also known for its ability to form stable complexes with various excipients, enhancing its solubility and bioavailability. Additionally, glyburide has been shown to have cardioprotective effects in certain conditions, which is not commonly observed with other sulfonylureas .

特性

IUPAC Name |

1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYMCBRGMDRAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399990 | |

| Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120889-04-5 | |

| Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

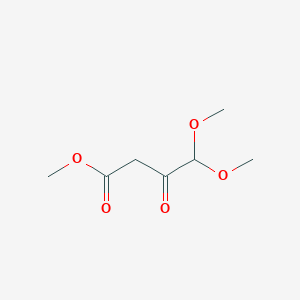

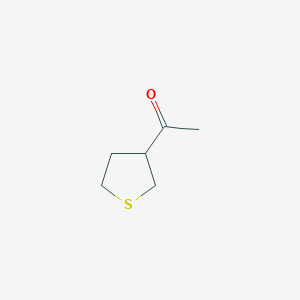

![1-Methoxycalix[6]arene](/img/structure/B17606.png)